

Spectroscopic comparison of 1-Cyclopropyl-2nitrobenzene isomers

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Compound of Interest

Compound Name: 1-Cyclopropyl-2-nitrobenzene

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A Comprehensive Spectroscopic Comparison of **1-Cyclopropyl-2-nitrobenzene** Isomers for Researchers and Drug Development Professionals.

This guide provides a detailed spectroscopic comparison of the ortho, meta, and para isomers of 1-cyclopropyl-nitrobenzene. The data presented is essential for the unambiguous identification and characterization of these isomers in research and pharmaceutical development.

Data Presentation

The following tables summarize the key spectroscopic data for the three isomers of 1-cyclopropyl-nitrobenzene.

¹H NMR Spectroscopy Data

Solvent: CDCl3



Isomer	Chemical Shift (δ) in ppm
Ortho (1-Cyclopropyl-2-nitrobenzene)	Aromatic Protons: 7.80 (d, 1H), 7.50 (t, 1H), 7.35 (t, 1H), 7.20 (d, 1H)Cyclopropyl Protons: 2.10 (m, 1H), 1.10 (m, 2H), 0.80 (m, 2H)
Meta (1-Cyclopropyl-3-nitrobenzene)	Aromatic Protons: ~7.95 (s, 1H), ~7.80 (d, 1H), ~7.40 (t, 1H), ~7.25 (d, 1H) (Estimated)Cyclopropyl Protons: ~2.00 (m, 1H), ~1.05 (m, 2H), ~0.75 (m, 2H) (Estimated)
Para (1-Cyclopropyl-4-nitrobenzene)	Aromatic Protons: 8.10 (d, 2H), 7.20 (d, 2H)Cyclopropyl Protons: 2.05 (m, 1H), 1.15 (m, 2H), 0.85 (m, 2H)

¹³C NMR Spectroscopy Data

Solvent: CDCl3

Isomer	Chemical Shift (δ) in ppm
Ortho (1-Cyclopropyl-2-nitrobenzene)	Aromatic Carbons: ~149.0 (C-NO ₂), ~135.0 (C-cyclopropyl), ~133.0, ~128.0, ~124.0, ~123.0Cyclopropyl Carbons: ~13.0 (CH), ~9.0 (CH ₂)
Meta (1-Cyclopropyl-3-nitrobenzene)	Aromatic Carbons: ~148.5 (C-NO ₂), ~142.0 (C-cyclopropyl), ~130.0, ~122.0, ~121.0, ~117.0 (Estimated)Cyclopropyl Carbons: ~15.0 (CH), ~10.0 (CH ₂) (Estimated)
Para (1-Cyclopropyl-4-nitrobenzene)	Aromatic Carbons: 147.1 (C-NO ₂), 146.9 (C-cyclopropyl), 129.1, 123.8Cyclopropyl Carbons: 15.6 (CH), 10.5 (CH ₂)[1]

IR Spectroscopy Data



Isomer	Key Vibrational Frequencies (cm⁻¹)
Ortho (1-Cyclopropyl-2-nitrobenzene)	NO ₂ Stretch (asymmetric): ~1525NO ₂ Stretch (symmetric): ~1350C-H Stretch (aromatic): ~3100-3000C-H Stretch (cyclopropyl): ~3000-2900
Meta (1-Cyclopropyl-3-nitrobenzene)	NO ₂ Stretch (asymmetric): ~1530NO ₂ Stretch (symmetric): ~1355C-H Stretch (aromatic): ~3100-3000C-H Stretch (cyclopropyl): ~3000-2900
Para (1-Cyclopropyl-4-nitrobenzene)	NO ₂ Stretch (asymmetric): ~1515NO ₂ Stretch (symmetric): ~1345C-H Stretch (aromatic): ~3100-3000C-H Stretch (cyclopropyl): ~3000-2900

UV-Vis Spectroscopy Data

Isomer	λ_max (nm) in Ethanol
Ortho (1-Cyclopropyl-2-nitrobenzene)	~250, ~320
Meta (1-Cyclopropyl-3-nitrobenzene)	~260, ~330
Para (1-Cyclopropyl-4-nitrobenzene)	~280

Mass Spectrometry Data

Isomer	Key Fragments (m/z)
Ortho (1-Cyclopropyl-2-nitrobenzene)	163 (M+), 146 (M+-OH), 133 (M+-NO), 117 (M+-NO ₂), 91, 77[2]
Meta (1-Cyclopropyl-3-nitrobenzene)	163 (M+), 146 (M+-OH), 133 (M+-NO), 117 (M+-NO ₂), 91, 77
Para (1-Cyclopropyl-4-nitrobenzene)	163 (M+), 146 (M+-OH), 133 (M+-NO), 117 (M+-NO ₂), 91, 77[1]





Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm). For ¹H NMR, 16 scans were accumulated, and for ¹³C NMR, 1024 scans were accumulated.

Infrared (IR) Spectroscopy

IR spectra were recorded on an FT-IR spectrometer. A small amount of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectra were obtained using a dual-beam UV-Vis spectrophotometer. A stock solution of each isomer was prepared in ethanol at a concentration of 1 mg/mL. This stock solution was then diluted to an appropriate concentration (e.g., 0.01 mg/mL) to ensure the absorbance was within the linear range of the instrument (0.1-1.0 AU). Spectra were recorded from 200 to 400 nm.

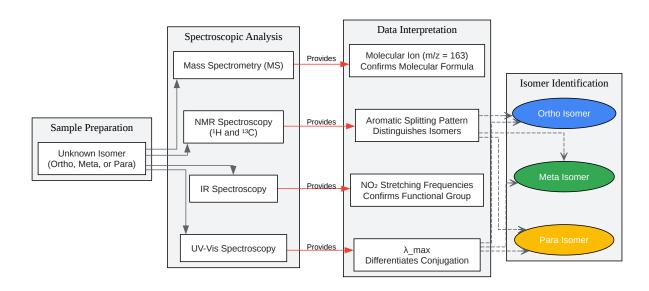
Mass Spectrometry (MS)

Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. The ionization energy was set to 70 eV. A direct insertion probe was used to introduce the sample into the ion source, which was heated to a temperature sufficient to vaporize the sample without thermal decomposition.

Visualization

The following diagram illustrates the logical workflow for the spectroscopic identification of **1**-cyclopropyl-2-nitrobenzene isomers.





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Caption: Workflow for Isomer Identification.

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References

- 1. 1-Cyclopropyl-4-nitrobenzene | C9H9NO2 | CID 312713 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Cyclopropyl-2-nitrobenzene | C9H9NO2 | CID 584903 PubChem [pubchem.ncbi.nlm.nih.gov]



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